Chain-Length-Dependent CYP102 Oxidation Kinetics
In a comparative study of cytochrome P450BM-3 (CYP102)-catalyzed oxidation of ω-oxo fatty acids, 14-oxotetradecanoic acid (the ω-oxo positional isomer of 2-oxotetradecanoic acid) was oxidized exclusively to the corresponding α,ω-diacid with an oxidation rate that ranks third among four tested chain lengths [1]. The relative oxidation rate order was C16 > C18 ≈ C14 > C12, establishing chain-length-dependent substrate specificity that informs metabolic flux predictions and enzyme engineering applications. This data demonstrates that the C14 scaffold occupies a specific kinetic niche not shared by shorter (C12) or longer (C16, C18) homologs.
| Evidence Dimension | Relative enzymatic oxidation rate (CYP102-catalyzed ω-oxo fatty acid → α,ω-diacid conversion) |
|---|---|
| Target Compound Data | 14-oxotetradecanoic acid (C14 ω-oxo isomer): oxidation rate approximately equal to C18 homolog |
| Comparator Or Baseline | C16 (fastest, reference); C18 (≈ C14); C12 (slowest) |
| Quantified Difference | C14 oxidation rate ranks third among four chain lengths; C12 is the least efficiently oxidized substrate in the series |
| Conditions | Purified cytochrome P450BM-3 (CYP102) enzyme assay; substrates: 12-oxododecanoic acid (C12), 14-oxotetradecanoic acid (C14), 16-oxohexadecanoic acid (C16), 18-oxooctadecanoic acid (C18); product detection: α,ω-diacids |
Why This Matters
This chain-length-dependent kinetic profile establishes that 2-oxotetradecanoic acid (or its ω-oxo isomer) occupies a distinct metabolic niche, making it non-interchangeable with shorter (C12) or longer (C16) analogs in enzyme assays or metabolic pathway reconstruction studies.
- [1] Davis SC, Sui Z, Peterson JA, Ortiz de Montellano PR. Oxidation of omega-oxo fatty acids by cytochrome P450BM-3 (CYP102). Arch Biochem Biophys. 1996;328(1):35-42. View Source
